molecular formula C13H20K2O16S2 B138926 Methylcarrabioside 2,4'-disulfate CAS No. 132895-20-6

Methylcarrabioside 2,4'-disulfate

Cat. No. B138926
M. Wt: 574.6 g/mol
InChI Key: XBOCQMUTMKHISG-WOQQIGLDSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylcarrabioside 2,4'-disulfate, also known as MCDS, is a sulfated carbohydrate derivative that has been the focus of numerous scientific studies due to its potential applications in various fields, including biochemistry, biotechnology, and medicine. This molecule has a unique chemical structure that makes it an ideal candidate for research in different areas. In

Mechanism Of Action

The mechanism of action of Methylcarrabioside 2,4'-disulfate is not fully understood, but it is believed to involve the interaction of the sulfate groups with specific proteins or enzymes. The sulfate groups in Methylcarrabioside 2,4'-disulfate may mimic the structure of sulfated glycosaminoglycans, which are known to interact with a variety of proteins and enzymes. The interaction of Methylcarrabioside 2,4'-disulfate with these proteins or enzymes may result in the modulation of their activity, leading to the observed biochemical and physiological effects.

Biochemical And Physiological Effects

Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that Methylcarrabioside 2,4'-disulfate can inhibit the activity of certain enzymes, such as heparanase and phospholipase A2. Methylcarrabioside 2,4'-disulfate has also been shown to inhibit the binding of certain proteins, such as fibroblast growth factor-2 (FGF-2), to cell surface receptors. In vivo studies have demonstrated that Methylcarrabioside 2,4'-disulfate can reduce inflammation and thrombosis in animal models.

Advantages And Limitations For Lab Experiments

One advantage of using Methylcarrabioside 2,4'-disulfate in lab experiments is its unique chemical structure, which allows for specific interactions with proteins and enzymes. Additionally, Methylcarrabioside 2,4'-disulfate is relatively easy to synthesize and purify, making it a cost-effective option for research. However, one limitation of using Methylcarrabioside 2,4'-disulfate in lab experiments is its potential toxicity. Methylcarrabioside 2,4'-disulfate has been shown to be cytotoxic at high concentrations, which may limit its use in certain experiments.

Future Directions

There are many future directions for research on Methylcarrabioside 2,4'-disulfate. One area of interest is the development of Methylcarrabioside 2,4'-disulfate-based therapeutics for the treatment of inflammatory and thrombotic disorders. Another area of interest is the study of the interactions between Methylcarrabioside 2,4'-disulfate and specific proteins or enzymes, which may lead to the identification of new drug targets. Additionally, the synthesis of novel Methylcarrabioside 2,4'-disulfate derivatives may lead to the discovery of compounds with improved efficacy and reduced toxicity.
Conclusion
In conclusion, Methylcarrabioside 2,4'-disulfate is a sulfated carbohydrate derivative that has been extensively studied for its potential applications in various scientific fields. The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. Methylcarrabioside 2,4'-disulfate has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity and protein binding, as well as anti-inflammatory and anti-coagulant properties. While there are advantages and limitations to using Methylcarrabioside 2,4'-disulfate in lab experiments, there are many future directions for research on this molecule, including the development of Methylcarrabioside 2,4'-disulfate-based therapeutics and the synthesis of novel derivatives.

Synthesis Methods

The synthesis of Methylcarrabioside 2,4'-disulfate involves the reaction of carrabioside with sulfur trioxide-trimethylamine complex in anhydrous methanol. The reaction results in the formation of Methylcarrabioside 2,4'-disulfate and trimethylamine oxide as a by-product. The purity of the synthesized Methylcarrabioside 2,4'-disulfate can be determined by different analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR).

Scientific Research Applications

Methylcarrabioside 2,4'-disulfate has been studied extensively due to its potential applications in various scientific fields. In biochemistry, Methylcarrabioside 2,4'-disulfate has been used as a substrate for the enzymatic synthesis of sulfated oligosaccharides. In biotechnology, Methylcarrabioside 2,4'-disulfate has been used as a ligand for the purification of proteins and as a substrate for the synthesis of glycosaminoglycan mimetics. In medicine, Methylcarrabioside 2,4'-disulfate has been studied for its potential anti-inflammatory and anti-coagulant properties.

properties

CAS RN

132895-20-6

Product Name

Methylcarrabioside 2,4'-disulfate

Molecular Formula

C13H20K2O16S2

Molecular Weight

574.6 g/mol

IUPAC Name

dipotassium;[(2R,3R,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[[(1S,3S,4R,5R)-3-methoxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]oxan-3-yl] sulfate

InChI

InChI=1S/C13H22O16S2.2K/c1-23-13-11(29-31(20,21)22)10-9(5(26-13)3-24-10)27-12-7(16)6(15)8(4(2-14)25-12)28-30(17,18)19;;/h4-16H,2-3H2,1H3,(H,17,18,19)(H,20,21,22);;/q;2*+1/p-2/t4-,5+,6-,7-,8+,9?,10-,11-,12+,13+;;/m1../s1

InChI Key

XBOCQMUTMKHISG-WOQQIGLDSA-L

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]2C([C@@H](O1)CO2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+]

SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+]

Canonical SMILES

COC1C(C2C(C(O1)CO2)OC3C(C(C(C(O3)CO)OS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[K+].[K+]

synonyms

MCBS-2,4-S
methyl alpha-carrabioside 2,4'-sulfate
methylcarrabioside 2,4'-disulfate

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.